molecular formula C9H13NO2 B13535094 3-methyl-3-(1H-pyrrol-3-yl)butanoic acid

3-methyl-3-(1H-pyrrol-3-yl)butanoic acid

Cat. No.: B13535094
M. Wt: 167.20 g/mol
InChI Key: LMSJDQMWKTYMPS-UHFFFAOYSA-N
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Description

3-Methyl-3-(1H-pyrrol-3-yl)butanoic acid is an organic compound with the molecular formula C9H13NO2 It is a derivative of butanoic acid, featuring a pyrrole ring substituted at the 3-position with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-3-(1H-pyrrol-3-yl)butanoic acid typically involves the reaction of pyrrole with a suitable alkylating agent under controlled conditions. One common method is the alkylation of pyrrole with 3-bromo-3-methylbutanoic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-(1H-pyrrol-3-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The pyrrole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride, AlCl3) and are carried out under anhydrous conditions.

Major Products Formed

    Oxidation: Formation of this compound derivatives such as ketones or carboxylic acids.

    Reduction: Conversion to 3-methyl-3-(1H-pyrrol-3-yl)butanol.

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

3-Methyl-3-(1H-pyrrol-3-yl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of novel materials and chemical intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 3-methyl-3-(1H-pyrrol-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, specificity, and downstream signaling pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-2-(1H-pyrrol-1-yl)butanoic acid
  • 3-Methyl-3-(1H-pyrrol-1-yl)butanoic acid
  • 3-Methyl-3-(1H-pyrrol-2-yl)butanoic acid

Uniqueness

3-Methyl-3-(1H-pyrrol-3-yl)butanoic acid is unique due to its specific substitution pattern on the pyrrole ring, which can influence its chemical reactivity and biological activity. This distinct structure may confer unique properties compared to other similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

3-methyl-3-(1H-pyrrol-3-yl)butanoic acid

InChI

InChI=1S/C9H13NO2/c1-9(2,5-8(11)12)7-3-4-10-6-7/h3-4,6,10H,5H2,1-2H3,(H,11,12)

InChI Key

LMSJDQMWKTYMPS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=O)O)C1=CNC=C1

Origin of Product

United States

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